Hex-5-en-2-amine
Overview
Description
Hex-5-en-2-amine is a nitrogen-containing compound with an alkene functionality and an amine group . It has a nitrogen atom attached to a carbon-carbon double bond .
Synthesis Analysis
The synthesis of hex-5-en-2-amine-related compounds involves various strategies, including the Michael addition reaction. For example, the addition of amines to vinyl sulfone-modified hex-5-enofuranosides is influenced by the stereoelectronic properties of substituents.Molecular Structure Analysis
The molecular structure of hex-5-en-2-amine and related compounds can be significantly affected by the presence of different substituents and their positions on the carbon chain. For instance, the reactivity and selectivity of hex-1-ene- and hexane-1,3-sultones towards model nucleophiles can be traced back to the molecular structure and the electronic properties of the substituents.Chemical Reactions Analysis
Hex-5-en-2-amine and its derivatives exhibit remarkable reactivity in various chemical reactions. For example, zirconium complexes of amine bis (phenolate) ligands show exceptional activity in the polymerization of hex-1-ene.Physical And Chemical Properties Analysis
Hex-5-en-2-amine hydrochloride has a molecular weight of 135.64 . It is a powder at room temperature .Scientific Research Applications
1. Catalysis and Chemical Synthesis
Hex-5-en-2-amine and its derivatives play a significant role in catalysis and chemical synthesis. For instance, Rhodium-based complexes modified with amines, including hex-5-en-2-amine, have been utilized in the hydroformylation of hex-1-ene, a process that yields aldehydes with high efficiency (Trzeciak, 1990). Additionally, amine additions to vinyl sulfone modified carbohydrates have been explored to synthesize new classes of deoxyaminosugars, demonstrating the versatile application of amines in organic synthesis (Ravindran et al., 2000).
2. Polymerization Catalysts
Hex-5-en-2-amine derivatives have been used to develop novel zirconium complexes that exhibit remarkable reactivity in the polymerization of hex-1-ene. These complexes, featuring an extra donor arm, significantly enhance polymerization activity and yield high molecular weight poly(hex-1-ene) (Tshuva et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
hex-5-en-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-3-4-5-6(2)7/h3,6H,1,4-5,7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEJOEYAKXHDJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60994779 | |
Record name | Hex-5-en-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60994779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hex-5-en-2-amine | |
CAS RN |
7380-76-9 | |
Record name | 5-Hexen-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7380-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pentenylamine, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007380769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hex-5-en-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60994779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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